Scientific Field: Bioscience, Biotechnology, and Biochemistry.
Application Summary: Trifluoromethanesulfonanilide compounds have been found to have high miticidal activity against house dust mites.
Methods of Application: Several 2-alkoxycarbonyltrifluoromethanesulfonanilides were prepared to examine their miticidal activity.
Scientific Field: Chemical Science.
Application Summary: Trifluoromethanesulfonanilide is used in the design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold.
Methods of Application: The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts.
Scientific Field: Organic Chemistry.
Application Summary: Trifluoromethanesulfonyl azide reacts with aromatic compounds.
Methods of Application: Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides.
1,1,1-Trifluoro-n-phenylmethanesulfonamide is a chemical compound with the molecular formula and a molecular weight of 225.19 g/mol. It is characterized by the presence of three fluorine atoms, a phenyl group, and a sulfonamide functional group, making it a member of the sulfonamide class of compounds. This compound is notable for its unique trifluoromethyl group, which imparts distinct chemical properties and biological activities.
As with any new compound, proper safety precautions should be taken when handling TFSA. Specific data on its toxicity is lacking, but potential hazards can be inferred based on its functional groups:
These reactions highlight its potential utility in organic synthesis and drug development.
The biological activity of 1,1,1-trifluoro-n-phenylmethanesulfonamide has been investigated in various studies. It exhibits:
Several methods for synthesizing 1,1,1-trifluoro-n-phenylmethanesulfonamide have been reported:
These methods vary in complexity and yield depending on the starting materials and conditions used.
1,1,1-Trifluoro-n-phenylmethanesulfonamide has several applications:
Interaction studies involving 1,1,1-trifluoro-n-phenylmethanesulfonamide have focused on its binding affinity to various proteins and enzymes. Key findings include:
These interactions are crucial for understanding its pharmacological profile and potential side effects.
Several compounds share structural similarities with 1,1,1-trifluoro-n-phenylmethanesulfonamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Fluoro-4-(methylsulfonamido)benzoic acid | 716361-59-0 | 0.55 |
1,1,1-Trifluoro-N-(pyridin-2-yl)-N-((trifluoromethyl)sulfonyl)methanesulfonamide | 145100-50-1 | 0.53 |
N-(3-Bromophenyl)methanesulfonamide | 83922-51-4 | 0.72 |
4-(Methanesulfonylamino)benzonitrile | 36268-67-4 | 0.72 |
The uniqueness of 1,1,1-trifluoro-n-phenylmethanesulfonamide lies primarily in its trifluoromethyl group combined with the phenyl and sulfonamide functionalities. This combination enhances its lipophilicity and biological activity compared to similar compounds lacking these features.
Acute Toxic;Irritant